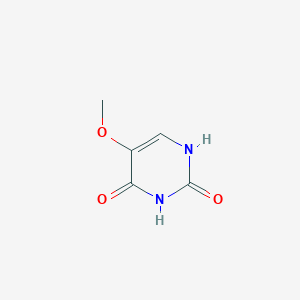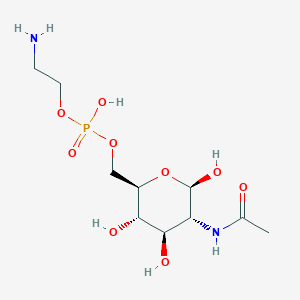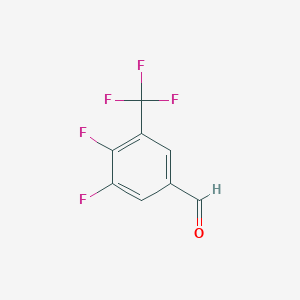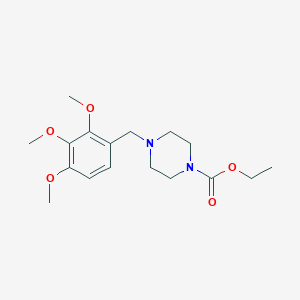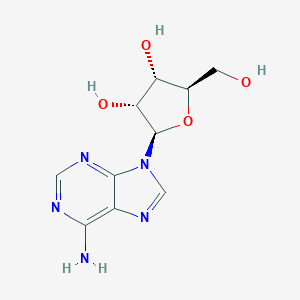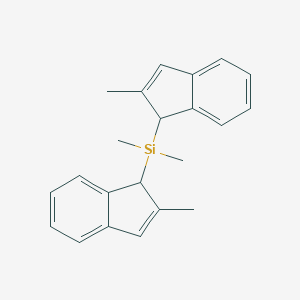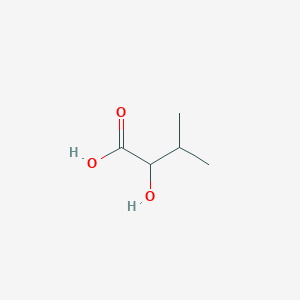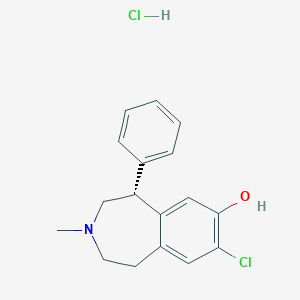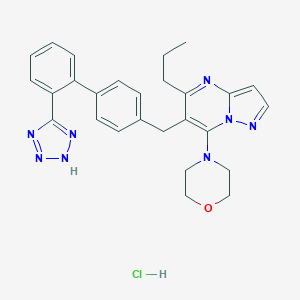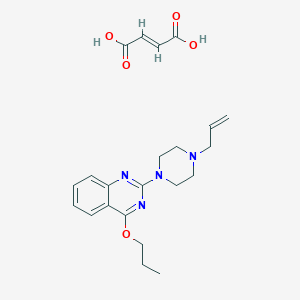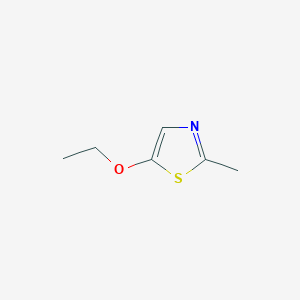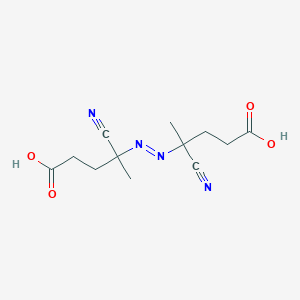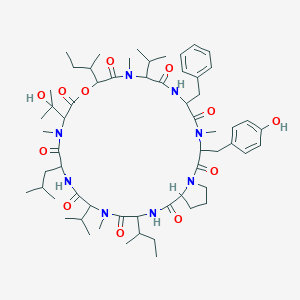
Aureobasidin S2a
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aureobasidin S2a is a natural product that is derived from the fungus Aureobasidium pullulans. This compound has been found to have potent antifungal activity, making it a valuable tool for researchers studying fungal biology. In
Mecanismo De Acción
The mechanism of action of Aureobasidin S2a is well understood. This compound inhibits the enzyme that is responsible for synthesizing beta-glucan, which is a key component of the fungal cell wall. By disrupting the synthesis of beta-glucan, Aureobasidin S2a can cause the cell wall to become weakened and ultimately lead to the death of the fungus.
Efectos Bioquímicos Y Fisiológicos
Aureobasidin S2a has been shown to have a number of biochemical and physiological effects on fungi. In addition to inhibiting the synthesis of beta-glucan, this compound has also been found to disrupt the synthesis of other cell wall components, such as chitin. This can lead to a range of physiological effects, including cell lysis and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Aureobasidin S2a has a number of advantages for lab experiments. It is a potent antifungal agent, making it a valuable tool for researchers studying fungal biology. Additionally, it has a well-understood mechanism of action, which allows researchers to use it in a targeted and specific way. However, there are also limitations to the use of Aureobasidin S2a. It can be difficult and expensive to synthesize, and its effects on non-fungal organisms are not well understood.
Direcciones Futuras
There are a number of future directions for research on Aureobasidin S2a. One area of interest is the development of new synthetic methods that could make the compound more readily available to researchers. Additionally, researchers are interested in exploring the potential of Aureobasidin S2a as a therapeutic agent for fungal infections. Finally, there is ongoing research into the biochemical and physiological effects of Aureobasidin S2a, with the goal of better understanding its mechanism of action and potential applications in the field of fungal biology.
In conclusion, Aureobasidin S2a is a valuable tool for researchers studying fungal biology. Its potent antifungal activity, well-understood mechanism of action, and range of physiological effects make it a valuable tool for studying the cell wall of fungi. While there are limitations to its use, ongoing research into synthetic methods and potential therapeutic applications make Aureobasidin S2a an exciting area of study for researchers in the field.
Aplicaciones Científicas De Investigación
Aureobasidin S2a has been extensively used in scientific research as a tool to study fungal biology. This compound is particularly useful for studying the cell wall of fungi, as it disrupts the synthesis of a key component of the cell wall called beta-glucan. By inhibiting the synthesis of beta-glucan, Aureobasidin S2a can disrupt the growth and development of fungi, making it a valuable tool for researchers studying fungal pathogenesis.
Propiedades
Número CAS |
153954-72-4 |
|---|---|
Nombre del producto |
Aureobasidin S2a |
Fórmula molecular |
C60H92N8O12 |
Peso molecular |
1117.4 g/mol |
Nombre IUPAC |
6-benzyl-12,24-di(butan-2-yl)-3-[(4-hydroxyphenyl)methyl]-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |
InChI |
InChI=1S/C60H92N8O12/c1-17-37(9)46-57(76)65(14)47(35(5)6)52(71)61-42(31-34(3)4)55(74)67(16)50(60(11,12)79)59(78)80-49(38(10)18-2)58(77)66(15)48(36(7)8)53(72)62-43(32-39-23-20-19-21-24-39)54(73)64(13)45(33-40-26-28-41(69)29-27-40)56(75)68-30-22-25-44(68)51(70)63-46/h19-21,23-24,26-29,34-38,42-50,69,79H,17-18,22,25,30-33H2,1-16H3,(H,61,71)(H,62,72)(H,63,70) |
Clave InChI |
AZWNOPVZWSHWAA-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=C(C=C3)O)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |
SMILES canónico |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=C(C=C3)O)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |
Sinónimos |
Aureobasidin S2a |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



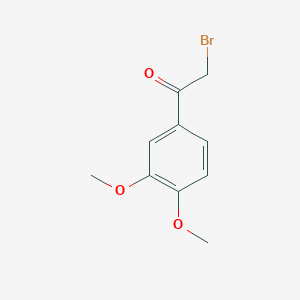
![(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid](/img/structure/B140861.png)
